methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Musanga cecropioides, Myrianthus serratus, and other organisms with data available.
Scientific Research Applications
Antiproliferative Effects in Cancer Cells
Ursolic acid derivatives, closely related to the specified compound, have shown significant antiproliferative effects in various cancer cell lines, including pancreatic, breast, prostate, hepatocellular, and lung cancers. A specific study demonstrated that these derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents in cancer treatment (Leal et al., 2012).
Anti-inflammatory Activities
A natural compound structurally similar to the requested compound, isolated from the roots of Phytolacca acinosa Roxb, has been studied for its anti-inflammatory properties. This compound effectively inhibited inflammatory responses in LPS-treated murine macrophage cells, suggesting potential uses in treating inflammation-related diseases (Abekura et al., 2019).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds structurally related to the specified compound. These studies focus on understanding the chemical properties and potential applications of these complex molecules in various scientific fields (Gardiner & Abell, 2004), (Britten et al., 1997).
Development of Pharmacologically Active Compounds
Studies have been undertaken to develop pharmacologically active compounds using structures similar to the specified compound. These endeavors aim to create new drugs with potential therapeutic applications, particularly in treating various diseases (Chikhale et al., 2009).
Properties
CAS No. |
14511-72-9 |
---|---|
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-24,32,34H,10-18H2,1-8H3/t19-,21+,22-,23+,24-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
KVKFKYPXEAKDHI-VCZXUFQISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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